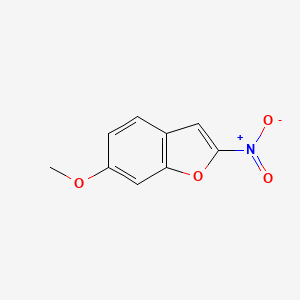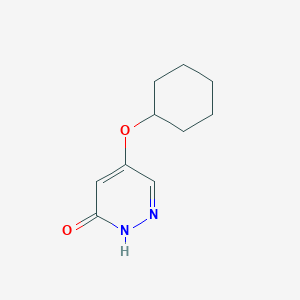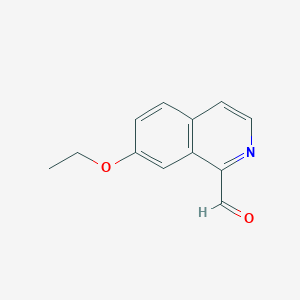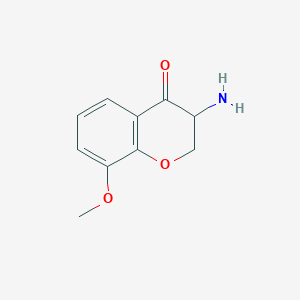![molecular formula C10H15N3O B11901646 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- CAS No. 646056-46-4](/img/structure/B11901646.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,7-Diazaspiro[44]nonan-2-yl)isoxazole is a heterocyclic compound that features a spiro structure, incorporating both an isoxazole ring and a diazaspiro nonane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diazaspiro nonane derivative with an isoxazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound is structurally similar and has been studied for its potential as a covalent inhibitor of KRAS G12C.
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Another structurally related compound, studied for its unique chemical properties.
Uniqueness
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole is unique due to its specific spiro structure and the presence of both an isoxazole ring and a diazaspiro nonane moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
646056-46-4 |
|---|---|
Molekularformel |
C10H15N3O |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2 |
InChI-Schlüssel |
FHHBYKPIGHOHQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCN(C2)C3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)




